molecular formula C27H25N5O5 B2990212 N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189939-47-6

N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2990212
CAS No.: 1189939-47-6
M. Wt: 499.527
InChI Key: DNLKNBXVFGVJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic heterocyclic compound featuring a triazoloquinoxaline core linked to a substituted acetamide moiety. The structure integrates a 1,2,4-triazolo[4,3-a]quinoxalin-1-one scaffold, substituted at the 4-position with a 3,5-dimethylphenoxy group, and an acetamide side chain connected to a 2,4-dimethoxyphenyl group. This compound is hypothesized to exhibit biological activity due to structural similarities with known kinase inhibitors and anticonvulsant agents .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O5/c1-16-11-17(2)13-19(12-16)37-26-25-30-31(27(34)32(25)22-8-6-5-7-20(22)29-26)15-24(33)28-21-10-9-18(35-3)14-23(21)36-4/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLKNBXVFGVJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various research findings, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N3O4
Molecular Weight373.43 g/mol
LogP3.15
Polar Surface Area62.5 Ų

The mechanism of action for this compound involves interactions with specific biological targets which may include enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that the compound may exhibit antioxidant , anti-inflammatory , and anticancer properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound showed significant inhibition of cell proliferation in various cancer cell lines. For instance, it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • In vivo Studies : In animal models (e.g., mice), administration of the compound led to a notable reduction in tumor size and weight compared to control groups. This suggests a potential for clinical applications in cancer therapy.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties:

  • Cellular Protection : It was found to protect against oxidative stress-induced damage in human fibroblast cells by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Study 1: Cytoprotective Effects

A study investigated the cytoprotective effects of the compound on human colon fibroblast cells exposed to carcinogenic agents. Results indicated that pretreatment with the compound significantly reduced DNA damage and mitochondrial dysfunction caused by oxidative stress .

Study 2: Anticancer Screening

In a drug library screening for novel anticancer compounds, this compound was identified as a promising candidate due to its ability to inhibit tumor growth in multicellular spheroid models .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazoloquinoxaline-acetamide scaffold is structurally analogous to several compounds reported in the literature, differing primarily in substituents on the phenyl rings and the heterocyclic core. Key analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Biological Activity
Target compound R1 = 2,4-dimethoxyphenyl; R2 = 3,5-dimethylphenoxy; R3 = [1,2,4]triazolo[4,3-a]quinoxalin-1-one C28H26N5O5 536.5 Under investigation (kinase inhibition)
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide R1 = 3,5-dimethylphenyl; R2 = quinazolin-4-one C19H18N3O2 308.5 Anticonvulsant activity (ED50 = 23 mg/kg in MES test)
N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide R1 = 2-chloro-4-methylphenyl; R2 = 3,5-dimethylphenoxy; R3 = [1,2,4]triazolo[4,3-a]quinoxalin-1-one C26H22ClN5O3 487.9 Not reported
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide R1 = mesityl; R2 = dimethylamino; R3 = [1,2,4]triazolo[4,3-a]quinoxalin-1-one C22H24N6O2 404.5 Unknown

Key Observations :

  • Substituent Impact on Bioactivity: The presence of a 3,5-dimethylphenoxy group (as in the target compound and ) may enhance lipophilicity and membrane permeability compared to simpler quinazolinones (e.g., ).
  • Core Heterocycle Differences: Compounds with a quinazolinone core (e.g., ) exhibit anticonvulsant activity, while triazoloquinoxaline derivatives (e.g., target compound, ) are hypothesized to target kinases due to their planar aromatic systems and hydrogen-bonding capabilities .
Physicochemical Properties
  • Solubility : The target compound’s dimethoxy groups likely enhance aqueous solubility compared to the chloro-substituted analogue .
  • Thermal Stability: Melting points for triazoloquinoxaline derivatives are generally higher (>200°C) than quinazolinones (~180°C), attributed to stronger π-π stacking in the triazoloquinoxaline core .

Q & A

Q. Optimization Strategies :

  • Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) affecting yield .
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to minimize side products .

Which spectroscopic methods are most effective for characterizing structural integrity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., methoxy group protons at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the acetamide moiety) .
  • X-ray Crystallography : Resolves crystal structure for absolute configuration verification (if single crystals are obtainable) .

How can computational modeling predict binding affinity to neurological targets like GABA receptors?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with GABA_A receptor subunits. Focus on hydrogen bonding with α1/β2 subunits and hydrophobic interactions with the receptor’s transmembrane domain .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to validate docking predictions .
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding free energies .

Advanced Research Question

  • Meta-Analysis : Aggregate data from multiple studies (e.g., anticonvulsant ED50 values in rodent vs. zebrafish models) to identify species-specific responses .
  • Dose-Response Curves : Compare EC50/IC50 values under standardized conditions (e.g., pH, temperature).
  • Mechanistic Studies : Use knockout models or selective inhibitors to isolate pathways (e.g., GABAergic vs. glutamatergic modulation) .

Case Study : Discrepancies in IC50 values for kinase inhibition may arise from assay variability (e.g., ATP concentration differences). Normalize data to a reference inhibitor .

How does the compound’s logP value influence its pharmacokinetic profile?

Advanced Research Question

  • logP Determination : Use shake-flask or HPLC methods to measure partition coefficients. A logP ~2.5 suggests balanced hydrophobicity for blood-brain barrier penetration .
  • In Silico Prediction : Tools like ChemAxon or Schrödinger’s QikProp estimate ADME properties (e.g., CNS permeability score >2 indicates neuroactivity) .
  • In Vivo Validation : Perform pharmacokinetic studies in rodents to correlate logP with bioavailability (e.g., AUC0–24h) .

What in vitro assays are suitable for initial anticonvulsant activity screening?

Basic Research Question

  • Maximal Electroshock (MES) Test : Evaluates seizure suppression in hippocampal slices .
  • Pentylenetetrazole (PTZ) Model : Measures clonic seizure threshold in primary neuronal cultures.
  • Patch-Clamp Electrophysiology : Assesses GABA_A receptor current potentiation (e.g., EC50 for chloride influx) .

How to design a structure-activity relationship (SAR) study for optimizing substituents?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with modified methoxy, phenoxy, or acetamide groups .
  • Activity Mapping : Correlate substituent electronegativity/hydrophobicity with bioactivity (e.g., Hammett σ values vs. IC50) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to identify pharmacophoric features critical for target engagement .

Q. Example SAR Table :

Substituent (R)logPAnticonvulsant ED50 (mg/kg)
3,5-diMeO2.315.2
4-NO21.828.7
2-Cl,4-F2.612.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.